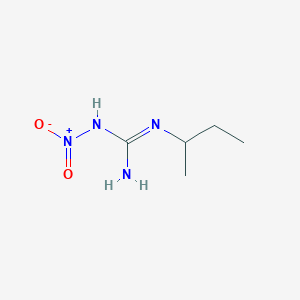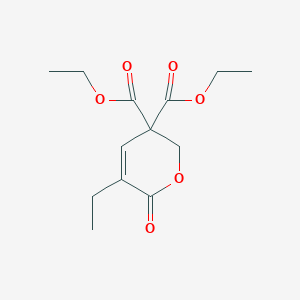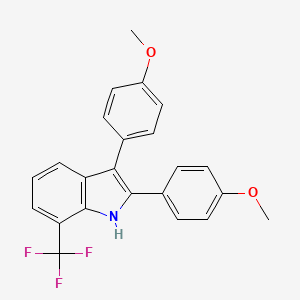
2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a trifluoromethyl group attached to the indole core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxyphenyl Groups: The 4-methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where the indole core reacts with 4-methoxybenzene under the influence of a Lewis acid catalyst.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the indole nitrogen, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroindoles or tetrahydroindoles.
Applications De Recherche Scientifique
2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1H-indole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole: The trifluoromethyl group is positioned differently, potentially affecting its reactivity and interactions.
2,3-Bis(4-methoxyphenyl)-7-(methyl)-1H-indole: Contains a methyl group instead of a trifluoromethyl group, which may alter its electronic properties and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2,3-Bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole imparts unique electronic and steric effects, enhancing its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
31878-32-7 |
|---|---|
Formule moléculaire |
C23H18F3NO2 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
2,3-bis(4-methoxyphenyl)-7-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C23H18F3NO2/c1-28-16-10-6-14(7-11-16)20-18-4-3-5-19(23(24,25)26)22(18)27-21(20)15-8-12-17(29-2)13-9-15/h3-13,27H,1-2H3 |
Clé InChI |
JKJNWUHKJGTORP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3C(F)(F)F)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanol](/img/structure/B14679790.png)
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
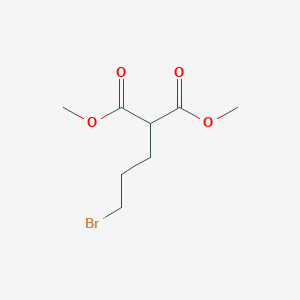
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
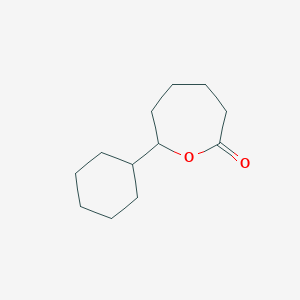
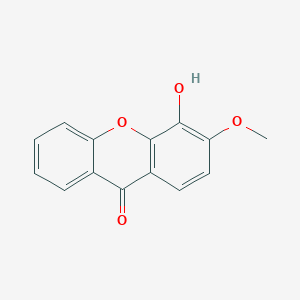
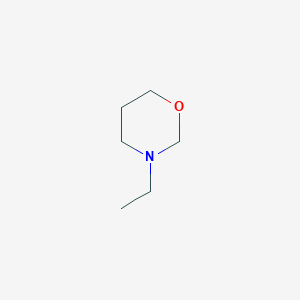

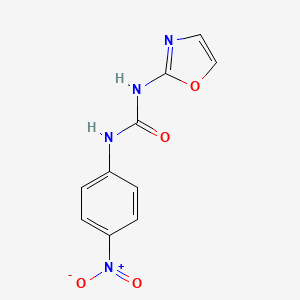
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)

